molecular formula C12H26Cl2N4 B1355130 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS No. 1589-04-4

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

Cat. No. B1355130
CAS RN: 1589-04-4
M. Wt: 297.26 g/mol
InChI Key: RKFMMSGWQBDVFE-UHFFFAOYSA-L
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Description

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride is a chemical compound with the molecular formula C12H26Cl2N4 . It belongs to the class of spiro compounds and contains two chloride ions. Here are some key details:



  • Chemical Formula : C12H26Cl2N4

  • Average Mass : 297.268 Da

  • Monoisotopic Mass : 296.153442 Da

  • ChemSpider ID : 21105728



Molecular Structure Analysis

The molecular structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride consists of a spirocyclic arrangement with two nitrogen atoms and two positively charged diazonium centers. The chloride ions are attached to the spiro carbon atoms. The compound’s three-dimensional structure would reveal more insights, but unfortunately, I don’t have access to that data.



Chemical Reactions Analysis

The reactivity of this compound likely involves interactions with other nucleophiles or electrophiles due to its charged nature. However, specific chemical reactions and mechanisms remain unexplored. Further experimental studies are needed to elucidate its behavior in various reaction conditions.


Scientific Research Applications

Antineoplastic Properties

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has been primarily studied for its antineoplastic properties. It has been used in the treatment of various malignant neoplasms. The study of its mechanism of action and metabolism pathways is crucial for understanding its antineoplastic effects and potential conversion products (Pol'shakov et al., 1984).

Antitumor Activity

This compound is a key member of the dispirotripiperazinium compounds group, known for its high antitumor activity. It has led to the discovery of other similar compounds like prospidine and spirobromine, which are extensively used in medical practices for treating tumors (Pol'shakov et al., 1988).

Antiretroviral Activity

A novel derivative of this compound showed significant efficacy against various strains of HIV retroviruses by blocking specific receptors on host cells. This highlights its potential in antiretroviral therapy (Novoselova et al., 2017).

Chemical and Biological Properties

Research on its derivatives has led to the creation of antitumor drugs like prospidin and spirobromin, noted for their low toxicity and minimal impact on hemopoietic functions. This research extends to exploring its structural analogs for new antitumor drugs (Safonova et al., 2002).

Interaction with Nucleic Acids

This compound's interaction with nucleic acid components is significant in understanding its role in cancer chemotherapy. Derivatives like prospidine and spirobromine have been particularly studied for their interactions with nucleic acids, shedding light on their mechanism of action against cancer (Pol'shakov et al., 2004).

Synthesis and Antiviral Activity

The synthesis of bisquaternary salts of this compound and their comparative biological study against herpes viruses indicates its potential in developing antiviral therapies (Levkovskaya et al., 1989).

Study on Mammalian Cell Growth

Investigations into the effects of prospidine on cell viability, growth, and colony formation in mammalian cell lines have been conducted. This research is crucial for understanding its potential in cancer treatment and the mechanism of its interaction with cells (Traganos et al., 1980).

Safety And Hazards

As with any chemical compound, safety precautions are crucial. Given its charged nature and potential reactivity, handling 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride should follow standard laboratory safety protocols. Always wear appropriate protective gear and work in a well-ventilated area.


Future Directions

Future research should focus on:



  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Biological Activity : Investigate potential applications, such as antimicrobial or antitumor properties.

  • Structural Studies : Obtain crystallographic data to understand its three-dimensional arrangement.


Please note that the information provided here is based on available literature, and further studies are necessary to explore this compound comprehensively.


properties

IUPAC Name

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4.2ClH/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16;;/h13-14H,1-12H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFMMSGWQBDVFE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518206
Record name 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

CAS RN

1589-04-4
Record name 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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